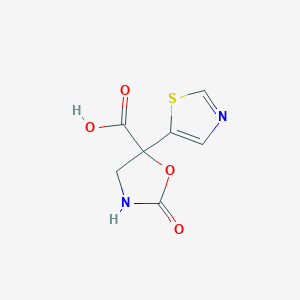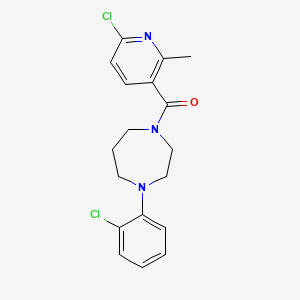![molecular formula C20H23N5O2S B3013183 3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 896707-87-2](/img/structure/B3013183.png)
3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study describes the synthesis of a compound with a similar structure, where spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR were used for characterization . Another study discusses the synthesis of triazole-pyrimidine hybrids, which could potentially provide insights into the synthesis of the requested compound .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. A study on a related compound used spectroscopic techniques (XRD, FT-IR, FT-Ra, and NMR) and theoretical calculations (DFT method using the B3LYP functional and the 6–311 + + G(d,p) basis set) for structural and spectroscopic characterization . Another study assigned the product’s structure using HRMS, IR, 1H and 13C NMR experiments .Scientific Research Applications
Inhibition of Phosphatidylinositol-3-Kinase (PI3K)
Another area of interest involves the inhibition of phosphatidylinositol-3-kinase (PI3K), a critical target in cancer therapy. While not directly related to neuroprotection, it highlights the versatility of pyrimidine derivatives. Thieno pyrimidine derivatives have been prepared and evaluated as PI3K p110alpha inhibitors .
Anti-Parasitic Activity
Additionally, pyrimidine derivatives have shown anti-parasitic activity. For instance, some compounds exhibit antigiardial and antitrichomonal effects .
Inhibition of Cell Migration and Invasion
Lastly, certain pyrimidine derivatives have demonstrated inhibition of cell migration and invasion. For example, compound 8d inhibited migration and invasion of A549 cells .
properties
IUPAC Name |
3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-27-16-6-4-15(5-7-16)24-12-9-23(10-13-24)11-14-25-19(26)17-3-2-8-21-18(17)22-20(25)28/h2-8H,9-14H2,1H3,(H,21,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJNMLWQFLXWAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCN3C(=O)C4=C(NC3=S)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

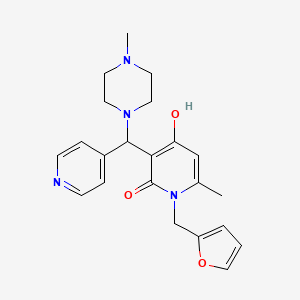
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-ethoxybenzoate](/img/structure/B3013104.png)
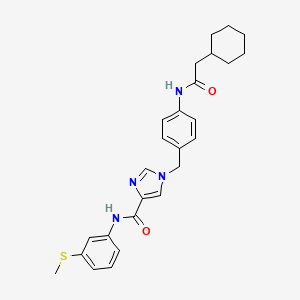
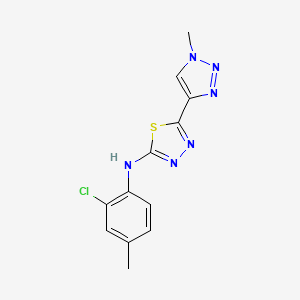
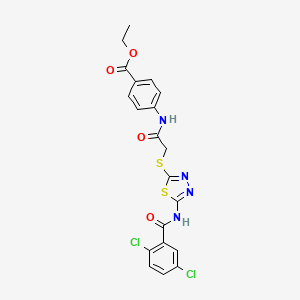
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride](/img/structure/B3013110.png)
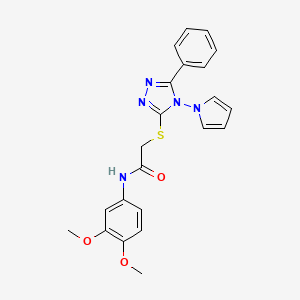
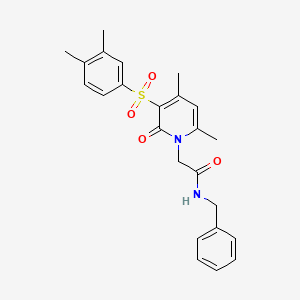

![Piperidino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone](/img/structure/B3013118.png)

